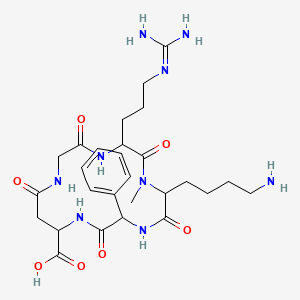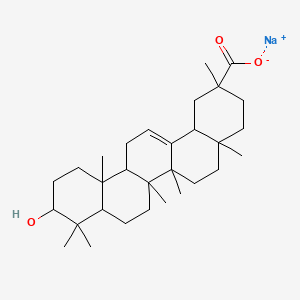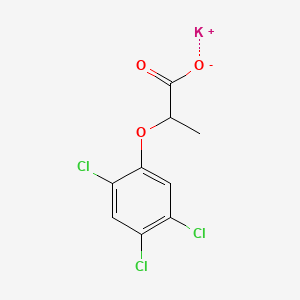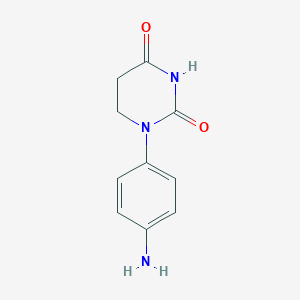
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate is a complex organic compound with the molecular formula C22H34O4. It is a derivative of kaurene, a diterpene that is part of the gibberellin family of plant hormones. This compound is characterized by its three hydroxyl groups and an acetate group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate typically involves multiple steps starting from kaurene or its derivatives. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the kaurene skeleton.
Acetylation: Conversion of one of the hydroxyl groups to an acetate ester.
Common reagents used in these reactions include oxidizing agents for hydroxylation and acetic anhydride for acetylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from simpler precursors. This method is advantageous due to its potential for scalability and sustainability.
化学反応の分析
Types of Reactions
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
科学的研究の応用
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its role in plant hormone pathways and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural product derivatives and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate involves its interaction with specific molecular targets and pathways. In plants, it may interact with gibberellin receptors, influencing growth and development processes. In medical research, its effects may be mediated through modulation of signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Kaurene: The parent compound, lacking the hydroxyl and acetate groups.
Gibberellins: A family of diterpenoid acids that play a crucial role in plant growth regulation.
Other Kaurene Derivatives: Compounds with different functional groups attached to the kaurene skeleton.
Uniqueness
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities
特性
分子式 |
C22H34O4 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
(2,6-dihydroxy-5,9,14-trimethyl-5-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl)methyl acetate |
InChI |
InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h10,15-19,24-25H,5-9,11-12H2,1-4H3 |
InChIキー |
UFINZJLXAKIFHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC23CC1CCC2C4(CCC(C(C4CC3O)(C)COC(=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide](/img/structure/B12297770.png)
![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
![2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride](/img/structure/B12297778.png)





![methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12297802.png)
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)
![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)

![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
